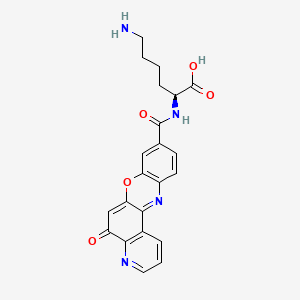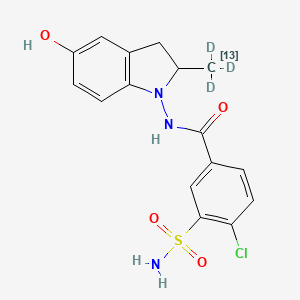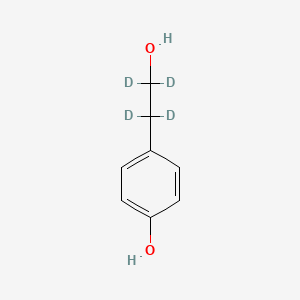
D-(+)-Glucono-1,5-lactone-6-13C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-(+)-Glucono-1,5-lactone-6-13C: is a labeled compound of glucono-1,5-lactone, where the carbon-13 isotope is incorporated at the sixth carbon position. This compound is a derivative of gluconic acid and is commonly used in various scientific research applications due to its unique isotopic labeling, which allows for detailed studies in metabolic pathways and reaction mechanisms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-(+)-Glucono-1,5-lactone-6-13C typically involves the oxidation of D-glucose-6-13C. The reaction is carried out under mild conditions using bromine water or other oxidizing agents to convert the glucose into gluconic acid, which then cyclizes to form the lactone.
Industrial Production Methods: On an industrial scale, the production of this compound involves the fermentation of glucose-6-13C using specific strains of microorganisms that can oxidize glucose to gluconic acid. The gluconic acid is then purified and cyclized to form the lactone.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: D-(+)-Glucono-1,5-lactone-6-13C can undergo oxidation to form gluconic acid.
Reduction: It can be reduced back to glucose-6-13C under specific conditions.
Hydrolysis: The compound can hydrolyze in aqueous solutions to form gluconic acid.
Common Reagents and Conditions:
Oxidation: Bromine water or other mild oxidizing agents.
Reduction: Catalytic hydrogenation or other reducing agents.
Hydrolysis: Aqueous solutions, often under acidic or basic conditions.
Major Products:
Oxidation: Gluconic acid.
Reduction: Glucose-6-13C.
Hydrolysis: Gluconic acid.
Wissenschaftliche Forschungsanwendungen
D-(+)-Glucono-1,5-lactone-6-13C is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Metabolic Studies: Used to trace metabolic pathways in biological systems.
NMR Spectroscopy: The carbon-13 label allows for detailed NMR studies to understand the structure and dynamics of molecules.
Enzyme Mechanism Studies: Helps in studying the mechanisms of enzymes that interact with gluconic acid or its derivatives.
Pharmaceutical Research: Used in the development and testing of drugs that target metabolic pathways involving gluconic acid.
Wirkmechanismus
The mechanism of action of D-(+)-Glucono-1,5-lactone-6-13C involves its conversion to gluconic acid in aqueous solutions. This conversion is crucial for its role in metabolic studies, as gluconic acid is involved in various biochemical pathways. The carbon-13 label allows researchers to track the compound through these pathways using NMR spectroscopy, providing insights into the molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Glucono-1,5-lactone: The non-labeled version of the compound.
Gluconic Acid: The hydrolyzed form of glucono-1,5-lactone.
Glucose-6-13C: The labeled precursor used in the synthesis of D-(+)-Glucono-1,5-lactone-6-13C.
Uniqueness: this compound is unique due to its isotopic labeling, which allows for detailed studies in various scientific fields. The carbon-13 label provides a distinct advantage in NMR spectroscopy and metabolic studies, making it a valuable tool for researchers.
Eigenschaften
Molekularformel |
C6H10O6 |
|---|---|
Molekulargewicht |
179.13 g/mol |
IUPAC-Name |
(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxy(113C)methyl)oxan-2-one |
InChI |
InChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-5,7-10H,1H2/t2-,3-,4+,5-/m1/s1/i1+1 |
InChI-Schlüssel |
PHOQVHQSTUBQQK-XCAICTLCSA-N |
Isomerische SMILES |
[13CH2]([C@@H]1[C@H]([C@@H]([C@H](C(=O)O1)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(=O)O1)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-[(5,6-Diphenylpyrazin-2-yl)-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)amino]butoxy]acetic acid](/img/structure/B12413402.png)









![N-cyclohexyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12413461.png)


![N-[3-cyano-5-(cyclohexylmethyl)-6,6-dimethyl-4,7-dihydrothieno[3,2-c]pyridin-2-yl]-2-(4-sulfamoylphenyl)acetamide](/img/structure/B12413483.png)
